

# A Technical Guide to the Synthesis of Amorphous vs. Crystalline Disodium Disilicate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methodologies for producing both amorphous and crystalline forms of **disodium disilicate** (Na<sub>2</sub>Si<sub>2</sub>O<sub>5</sub>). A thorough understanding of these synthesis routes is critical for controlling the material's properties, which is essential for its various applications, including as a builder in detergents and in the development of novel drug delivery systems. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows.

# **Synthesis of Amorphous Disodium Disilicate**

Amorphous sodium silicates are commonly produced through hydrothermal or thermochemical methods, as well as by spray-drying techniques. The resulting material lacks a long-range ordered crystal structure, which can be advantageous for applications requiring high solubility or reactivity.

# **Hydrothermal Synthesis**

The hydrothermal method involves the reaction of a silica source with a sodium hydroxide solution under elevated temperature and pressure. This approach is effective for producing sodium silicate solutions which can then be dried to yield an amorphous solid.

Experimental Protocol:



A common hydrothermal process involves reacting quartz sand with a sodium hydroxide solution. The reaction is typically carried out in a stirred autoclave. Key parameters that influence the final product include the SiO<sub>2</sub>/Na<sub>2</sub>O molar ratio, reaction temperature, and pressure. For instance, a waterglass solution can be obtained by reacting quartz sand and sodium hydroxide solution at a SiO<sub>2</sub>/Na<sub>2</sub>O molar ratio of 2.0-2.8:1, at temperatures ranging from 180°C to 240°C and pressures of 10 to 30 bar.[1]

Another hydrothermal approach can achieve a 98% dissolving effectiveness of silica by heating a mixture of silica and NaOH in an autoclave at 250°C for 6 hours.[2] The resulting sodium silicate solution can then be processed to obtain an amorphous solid.

## **Thermochemical Synthesis**

The thermochemical route typically involves heating a mixture of a silica source and a sodium source at high temperatures. One method involves mixing a silica-rich powder with sodium hydroxide powder and heating at temperatures between 450-600°C.[3] A lower temperature variation heats a mixture of NaOH pebbles with a silica source like sand, glass, or diatomite to 330°C for 2 hours.[3]

# **Spray-Drying Method**

A commercially relevant method for producing amorphous sodium disilicate powder is through the spray-drying of a concentrated sodium silicate solution (waterglass).

#### Experimental Protocol:

A waterglass solution with a solids content of at least 20% by weight is sprayed into a hot air stream with a temperature of 200-300°C.[1] The residence time in the spray-drying zone is typically 10 to 20 seconds, with an exit gas temperature of 90-130°C.[1] This process yields a pulverulent amorphous sodium silicate with a water content of 15-23% by weight.[1] A subsequent treatment in a rotary kiln with flue gas at 250-500°C for 1 to 60 minutes can reduce the water content to 0.3-6% by weight.[1]

### **Quantitative Data for Amorphous Synthesis**



Parameter	Hydrothermal Method	Spray-Drying Method
Reactants	Quartz sand, NaOH solution	Waterglass solution
SiO <sub>2</sub> /Na <sub>2</sub> O Molar Ratio	2.0-2.8 : 1[1]	1.9-2.8 : 1[1]
Temperature	180-240°C[1]	200-300°C (inlet), 90-130°C (outlet)[1]
Pressure	10-30 bar[1]	Atmospheric
Reaction Time	Not specified	10-20 seconds (spray-drying) [1]
Final Water Content	Not specified	0.3-6% by weight[1]
Bulk Density	Not specified	> 300 g/l[1]

# **Synthesis of Crystalline Disodium Disilicate**

Crystalline **disodium disilicate**, particularly the  $\delta$ -phase ( $\delta$ -Na<sub>2</sub>Si<sub>2</sub>O<sub>5</sub>), is valued for its layered structure and ion-exchange properties, making it an effective builder in detergents. The synthesis typically involves the crystallization of an amorphous precursor at elevated temperatures.

### **Crystallization from Amorphous Sodium Silicate**

This method involves heating a water-containing amorphous sodium silicate in the presence of seed crystals to induce crystallization.

#### Experimental Protocol:

Water-containing amorphous sodium silicate with a SiO<sub>2</sub>/Na<sub>2</sub>O molar ratio of 1.7:1 to 3.75:1 and a water content of 5-95% by weight is mixed with 0.01 to 30 parts by weight of the desired crystalline sodium silicate (seed crystals) per 100 parts by weight of the amorphous material.[4] The mixture is then dewatered by heating, and the dehydrated reaction mixture is held at a temperature of at least 450°C, but below its melting point, until crystallization is complete.[4]

### **Direct Synthesis and Calcination**



High-purity  $\delta$ -Na<sub>2</sub>Si<sub>2</sub>O<sub>5</sub> can be synthesized by carefully controlling the stoichiometry of a sodium silicate solution followed by calcination.

### Experimental Protocol:

A sodium silicate solution (water glass) with a Si/Na molar ratio of 1.05-1.10 is prepared.[5][6] This solution is then calcined at 720°C for a short duration, for example, 5 minutes.[5][6] This method has the advantage of not requiring seed crystals and having a short crystallization time. [5][6] The resulting high-purity δ-Na<sub>2</sub>Si<sub>2</sub>O<sub>5</sub> exhibits excellent ion-binding capabilities.[5][6]

Another approach involves preparing granules from anhydrous sodium silicate cullet powder with the addition of water or an aqueous sodium silicate solution as a binder. These granules are then dried and crystallized by calcination at 650-800°C.[7]

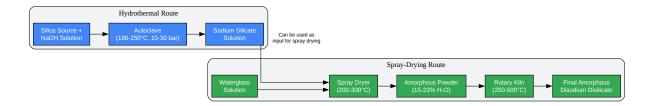
**Quantitative Data for Crystalline Synthesis** 

Parameter	Crystallization from Amorphous	Direct Synthesis and Calcination
Starting Material	Water-containing amorphous sodium silicate	Sodium silicate solution (water glass)
SiO2/Na2O Molar Ratio	1.7-3.75 : 1[4]	2.1-2.2 : 1 (equivalent to Si/Na of 1.05-1.10)[5][6]
Seed Crystals	0.01-30 parts by weight[4]	Not required[5][6]
Crystallization Temperature	≥ 450°C (below melting point) [4]	720°C[5][6]
Reaction Time	Until crystallization is complete	5 minutes[5][6]
Resulting Phase	Dependent on seed crystals	δ-Na <sub>2</sub> Si <sub>2</sub> O <sub>5</sub> [5][6]
Ion Binding Capacity	Not specified	312-338 mg CaCO <sub>3</sub> /g[5][6]

# **Experimental Workflows**

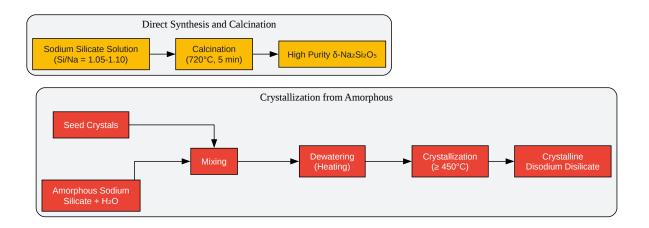
The following diagrams illustrate the generalized workflows for the synthesis of amorphous and crystalline **disodium disilicate**.





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Caption: Workflow for Amorphous **Disodium Disilicate** Synthesis.



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Caption: Workflow for Crystalline **Disodium Disilicate** Synthesis.



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